molecular formula C13H15BrClNO2 B5271950 N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

Cat. No.: B5271950
M. Wt: 332.62 g/mol
InChI Key: NNUUVJNBEKQHGB-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzylamine followed by the introduction of a furan ring through a coupling reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the furan ring, contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
  • N-[(5-fluoro-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
  • N-[(5-iodo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom with the methoxy group and furan ring provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2.ClH/c1-16-13-5-4-11(14)7-10(13)8-15-9-12-3-2-6-17-12;/h2-7,15H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUUVJNBEKQHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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